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Introduction: Significance Analysis of INTeractome (SAINT) is a powerful computational tool for
assigning confidence scores to protein-protein interactions (PPIs) identified through affinity
purification-mass spectrometry (AP-MS) experiments.[1] By employing a probabilistic model,
SAINT distinguishes bona fide interactions from non-specific background contaminants often
present in AP-MS data.[1] Accurate preparation of the input files is a critical prerequisite for a
successful SAINT analysis, ensuring reliable and reproducible results.[2] This document
provides a detailed protocol for generating the necessary input files for SAINT and
SAINTexpress analysis.

I. Experimental Workflow Overview

The overall workflow begins with an AP-MS experiment to isolate a "bait" protein and its
interacting "prey" proteins. The resulting protein complexes are analyzed by mass spectrometry
to identify and quantify the proteins present. This quantitative data is then processed and
formatted into three specific tab-delimited text files required by SAINT: an interaction file, a prey
file, and a bait file.[3]
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Experimental and computational workflow for SAINT analysis.

Il. Detailed Experimental and Data Processing
Protocol

A. Affinity Purification-Mass Spectrometry (AP-MS)
o Cell Culture and Transfection: Culture cells expressing the bait protein with an affinity tag

(e.g., FLAG, HA, or GFP). Include control cells expressing the tag alone or an unrelated
protein.

o Cell Lysis: Lyse the cells under conditions that preserve protein-protein interactions.

« Affinity Purification: Incubate the cell lysate with beads coated with an antibody or other
affinity matrix that specifically binds the affinity tag on the bait protein.

e Washing: Wash the beads extensively to remove non-specifically bound proteins.

o Elution and Digestion: Elute the bait protein and its interacting partners from the beads. The
eluted proteins are then typically denatured, reduced, alkylated, and digested into peptides
using an enzyme like trypsin.

o LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem
mass spectrometry (LC-MS/MS). The mass spectrometer will record the mass-to-charge
ratio of the peptides (MS1 spectra) and the fragmentation patterns of selected peptides (MS2
spectra).

B. Raw Mass Spectrometry Data Processing
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o Database Searching: Use a search engine (e.g., Mascot, SEQUEST, MaxQuant) to compare
the experimental MS2 spectra against a protein sequence database (e.g., UniProt) to identify

the corresponding peptides and proteins.

o Protein Quantification: Quantify the abundance of each identified protein in each AP-MS
experiment using a label-free quantification method. The two most common methods are:

o Spectral Counting: This method uses the number of MS/MS spectra identified for a protein

as a proxy for its abundance.

o Intensity-Based Quantification: This method uses the area under the curve of the peptide's
chromatographic peak in the MS1 scan to measure its abundance.

lll. Preparation of SAINT Input Files

SAINT and SAINTexpress require three tab-delimited input files: interaction.txt, prey.txt, and
bait.txt.[3][4] The identifiers for baits and preys must be consistent across all three files.[3]

A. interaction.txt File

This file contains the quantitative data for each observed bait-prey interaction.
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Column o
Column Name Data Type Description Example
Number

A unique
identifier for each
individual
immunoprecipitat
1 IP Name String on (IP) BRD4_IP1
experiment. This
must be
consistent with
the IP names in

the bait.txt file.

The name of the
bait protein used
in the

i i corresponding IP.

2 Bait Name String ) BRD4

This must be
consistent with
the bait names in

the bait.txt file.

A unique
identifier for the
prey protein
(e.g., UniProt ID,

) ] gene symbol).

3 Prey Protein ID String ] Q13547

This must be
consistent with
the prey names
in the prey.txt

file.

4 Quantitative Integer/Float The quantitative 25
Value measurement of
the prey protein
in the IP (e.g.,
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spectral count,

intensity).

B. prey.txt File

This file provides information about all unique prey proteins identified across all experiments.[4]

Column o
Column Name Data Type Description Example
Number

A unique

identifier for the

prey protein. This

) ] ID must be
1 Prey Protein ID String ] ) Q13547

consistent with

the prey name in

the interaction.txt

file.

The sequence
length of the prey
protein. This can
2 Protein Length Integer be obtained from 1362
protein
databases like
UniProt.

The official gene
3 Gene Name String symbol for the BRD4

prey protein.

For intensity-based data, the prey file should contain two columns: protein names and gene
names.[2]

C. bait.txt File

This file describes the bait proteins used in the affinity purification experiments, including
control samples.[4]
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Column o
Column Name Data Type Description Example
Number

A unique
identifier for each
individual IP
experiment. This
1 IP Name String should be BRD4_IP1
consistent with
the IP names in
the interaction.txt

file.

The name of the
2 Bait Name String bait protein used = BRD4
in the IP.

An indicator
specifying

3 Test/Control Character whetherthe IPis T
a'T (test) or 'C'

(control).

IV. Logical Relationship of Input Files

The three input files are interconnected, with the interaction.txt file serving as the central link.
The 'IP Name' and 'Bait Name' in the interaction.txt file correspond to the entries in the bait.txt
file, while the 'Prey Protein ID' corresponds to the entries in the prey.txt file.
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Logical relationship between SAINT input files.

V. Data Formatting and Execution

o File Format: All three input files must be plain text and tab-delimited.[3] No header rows are
required.[3]

» Consistency: Ensure that the identifiers for baits, preys, and IP experiments are consistent
across all three files.[3]

» Unix Compatibility: It is recommended to save the files in a Unix-compatible format, as some
text editors in Mac OS X or Windows may introduce incompatible characters.[2]

e Running SAINT: Once the input files are prepared, SAINT analysis can be run from the
command line. The basic command structure for SAINTexpress with spectral counts is:
SAINTexpress-spc [4]

VI. Output and Interpretation

The primary output of a SAINT analysis is a list of all unique bait-prey pairs with corresponding
probability scores.[2] The "AvgP" column represents the average probability of a true
interaction across all replicates of a given bait.[2] A higher AvgP score indicates a higher
confidence in the interaction.
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By following this detailed protocol, researchers can effectively prepare their AP-MS data for
SAINT analysis, leading to a more accurate and robust identification of protein-protein
interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Preparing Input
Files for SAINT Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12364435#protocol-for-preparing-input-files-for-saint-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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